Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate is an organic compound with the molecular formula C17H13BrO4 and a molecular weight of 361.19 g/mol . This compound is characterized by the presence of a furan ring, a naphthalene moiety, and a bromine atom, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of advanced materials and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate typically involves the reaction of 1-bromonaphthalene with furan-2-carboxylic acid derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in methanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate
Major Products Formed
Nucleophilic Substitution: Various substituted naphthalenes.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced furan derivatives.
Coupling Reactions: Biaryl compounds
Mechanism of Action
The mechanism of action of Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(((1-formylnaphthalen-2-yl)oxy)methyl)furan-2-carboxylate .
- Methyl 5-(methoxymethyl)furan-2-carboxylate .
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .
Uniqueness
Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 5-[(1-bromonaphthalen-2-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-20-17(19)15-9-7-12(22-15)10-21-14-8-6-11-4-2-3-5-13(11)16(14)18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZUNEKSJVPRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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